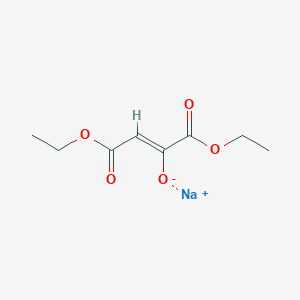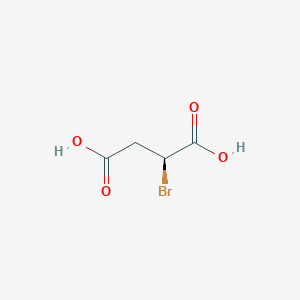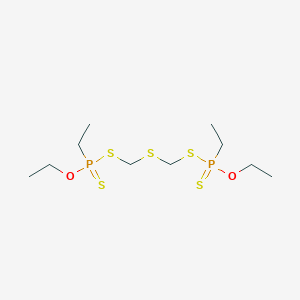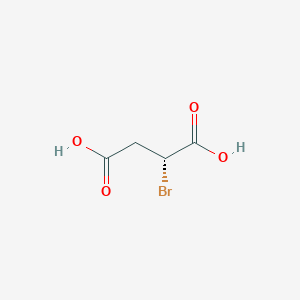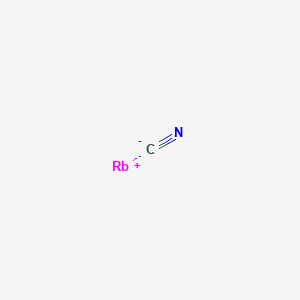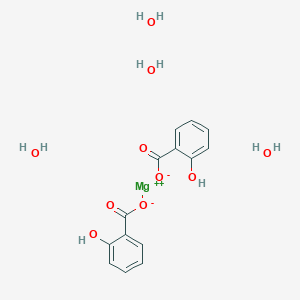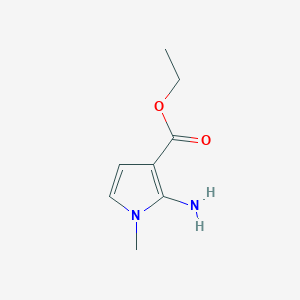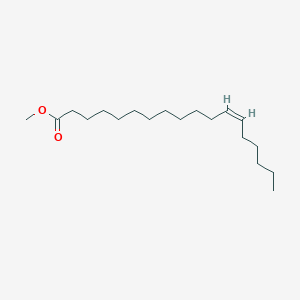![molecular formula C27H44N4O2 B107667 Phenol, 4,4'-(1-methylethylidene)bis[2,6-bis[(dimethylamino)methyl]- CAS No. 16224-36-5](/img/structure/B107667.png)
Phenol, 4,4'-(1-methylethylidene)bis[2,6-bis[(dimethylamino)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 4,4'-(1-methylethylidene)bis[2,6-bis[(dimethylamino)methyl]- is a chemical compound that has gained significant attention in scientific research over the years. It is commonly known as 'BisDMAMA' and is widely used in the field of biochemistry and molecular biology.
Mécanisme D'action
BisDMAMA functions as a fluorescent dye by absorbing light at a specific wavelength and emitting light at a longer wavelength. The mechanism of action involves the transfer of energy from the excited state of the dye to a nearby molecule, resulting in fluorescence. BisDMAMA is also pH-sensitive, and its fluorescence intensity changes with changes in pH.
Effets Biochimiques Et Physiologiques
BisDMAMA has no known biochemical or physiological effects on living organisms. It is a non-toxic compound and is widely used in biological research without any adverse effects.
Avantages Et Limitations Des Expériences En Laboratoire
BisDMAMA has several advantages as a fluorescent dye, including its high quantum yield, pH-sensitivity, and low toxicity. It is also relatively easy to use and can be incorporated into various biomolecules. However, it has some limitations, including its sensitivity to environmental factors such as temperature and solvent polarity. It also has a limited range of excitation and emission wavelengths, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of BisDMAMA in scientific research. One potential direction is the development of new biosensors for the detection of various analytes. Another direction is the exploration of its potential as a therapeutic agent for the treatment of diseases such as cancer. BisDMAMA may also be used in the development of new imaging techniques for the visualization of biological structures and processes.
Conclusion:
In conclusion, BisDMAMA is a versatile fluorescent dye that has gained significant attention in scientific research. Its synthesis method is relatively simple, and it has several advantages as a fluorescent dye. BisDMAMA has been used in various scientific research applications, including the labeling of biomolecules and the development of biosensors. Its future directions include the development of new biosensors, exploration of its potential as a therapeutic agent, and the development of new imaging techniques.
Méthodes De Synthèse
BisDMAMA can be synthesized using a simple two-step process. The first step involves the reaction of 4-chloro-2,6-bis[(dimethylamino)methyl]phenol with isobutyraldehyde to form 4,4'-(1-methylethylidene)bis[2,6-bis[(dimethylamino)methyl]phenol]. The second step involves the oxidation of the intermediate product with manganese dioxide to yield BisDMAMA.
Applications De Recherche Scientifique
BisDMAMA is widely used as a fluorescent dye for the labeling of biomolecules such as proteins, DNA, and RNA. It is also used as a pH-sensitive probe for the detection of acidic environments in cells. BisDMAMA has been used in several studies to investigate the structure and function of proteins and enzymes. It has also been used in the development of biosensors for the detection of various analytes.
Propriétés
Numéro CAS |
16224-36-5 |
|---|---|
Nom du produit |
Phenol, 4,4'-(1-methylethylidene)bis[2,6-bis[(dimethylamino)methyl]- |
Formule moléculaire |
C27H44N4O2 |
Poids moléculaire |
456.7 g/mol |
Nom IUPAC |
4-[2-[3,5-bis[(dimethylamino)methyl]-4-hydroxyphenyl]propan-2-yl]-2,6-bis[(dimethylamino)methyl]phenol |
InChI |
InChI=1S/C27H44N4O2/c1-27(2,23-11-19(15-28(3)4)25(32)20(12-23)16-29(5)6)24-13-21(17-30(7)8)26(33)22(14-24)18-31(9)10/h11-14,32-33H,15-18H2,1-10H3 |
Clé InChI |
LLIYAFSMVQLZQF-UHFFFAOYSA-N |
SMILES |
CC(C)(C1=CC(=C(C(=C1)CN(C)C)O)CN(C)C)C2=CC(=C(C(=C2)CN(C)C)O)CN(C)C |
SMILES canonique |
CC(C)(C1=CC(=C(C(=C1)CN(C)C)O)CN(C)C)C2=CC(=C(C(=C2)CN(C)C)O)CN(C)C |
Autres numéros CAS |
16224-36-5 |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



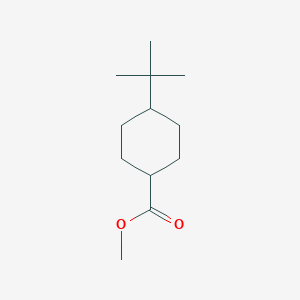
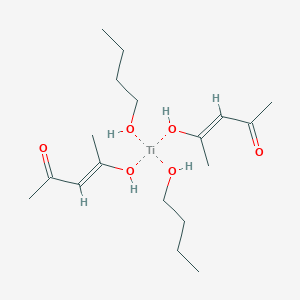
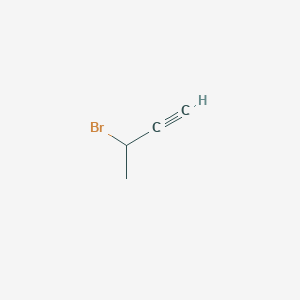
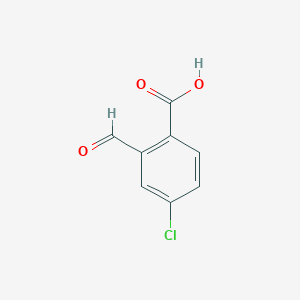
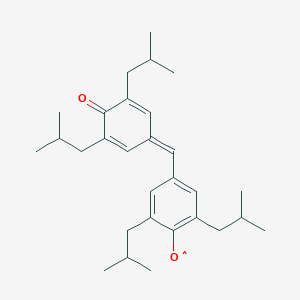
![1-Methyl-N-[(E)-1-pyridin-2-ylethylideneamino]benzimidazol-2-amine](/img/structure/B107595.png)
